The synthesis of agomelatine hydrochloride involves several methods, with the most notable ones described in various patents. One efficient method includes the reaction of agomelatine with hydrochloric acid to form agomelatine hydrochloride hydrate. This can be achieved either by bubbling hydrochloric gas through a solution of agomelatine or by adding agomelatine to an aqueous organic solvent containing hydrochloric acid .
The second method is preferred due to better control over the reaction conditions and higher yields of the desired product .
Agomelatine has a molecular formula of and a molar mass of approximately . Its structure features a naphthalene ring system substituted with an acetamide group, which differentiates it from melatonin that contains an indole structure. The three-dimensional structure of agomelatine allows it to effectively bind to melatonin receptors, thus facilitating its pharmacological effects .
Agomelatine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Agomelatine primarily functions as a melatonin receptor agonist at MT1 and MT2 receptors while acting as an antagonist at serotonin 5-HT_2C receptors. This dual action helps resynchronize circadian rhythms in patients suffering from depression and anxiety disorders. By antagonizing the 5-HT_2C receptor, agomelatine increases the release of norepinephrine and dopamine in the frontal cortex, contributing to its antidepressant effects .
Agomelatine hydrochloride exhibits several important physical and chemical properties:
Agomelatine is primarily utilized in clinical settings for treating major depressive disorder and generalized anxiety disorder. Its unique mechanism allows it to resynchronize circadian rhythms, making it particularly effective for patients with sleep disturbances related to depression. Additionally, ongoing research explores its potential applications in other mood disorders and sleep-related issues due to its favorable side effect profile compared to traditional antidepressants .
Chemical Structure
Agomelatine hydrochloride (C₁₅H₁₈ClNO₂; molecular weight: 279.76 g/mol) features:
Its IUPAC name is N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide hydrochloride [5].
Table 1: Chemical Identifiers for Agomelatine Hydrochloride
Identifier | Value |
---|---|
CAS Number | 1176316-99-6 |
PubChem CID | 17396749 |
Molecular Formula | C₁₅H₁₈ClNO₂ |
Exact Mass | 279.1028 g/mol |
SMILES Notation | CC(NCCC1=C2C=C(OC)C=CC2=CC=C1)=O.Cl |
Receptor Binding Profile
Agomelatine hydrochloride exhibits high-affinity binding to specific neural receptors:
Receptor Target | Affinity (Ki or pKi) | Action |
---|---|---|
MT₁ (Melatonin) | 0.06–0.1 nM [5] | Agonist |
MT₂ (Melatonin) | 0.12–0.27 nM [5] | Agonist |
5-HT₂C (Serotonin) | pKi 6.2–6.4 [5] | Antagonist |
5-HT₂B (Serotonin) | pKi 6.6 [5] | Antagonist |
Pharmacological Classification
Agomelatine hydrochloride is classified pharmacodynamically as a Melatonergic MT₁/MT₂ Agonist and Selective Serotonergic 5-HT₂B/5-HT₂C Antagonist (MASSA) [4] [8]. This dual mechanism:
Development Timeline
Regulatory Milestones
Table 2: Global Regulatory Approvals for Agomelatine (Base Compound)
Region/Country | Approval Year | Trade Names | Approved Indications | Status in U.S. |
---|---|---|---|---|
European Union | 2009 | Valdoxan®, Thymanax® | Major Depressive Episodes (adults) | Not approved; development discontinued (2011) [1] |
Australia | 2010 | Valdoxan® | MDD, Generalized Anxiety Disorder | Prescription-only [1] [2] |
United Kingdom | 2009 | Valdoxan® | MDD | Prescription-only (POM) [1] |
Brazil | - | Valdoxan® | Class C1 (controlled substance) | - |
Key regulatory decisions:
Approved Indications
Off-Label and Investigational Applications
Table 3: Key Off-Label Applications Supported by Clinical Evidence
Condition | Study Type | Outcomes |
---|---|---|
Pediatric Depression (7–17 yrs) | 12-week RCT [1] | Efficacy comparable to fluoxetine; acceptable tolerability |
Alzheimer’s Disease | Preclinical models [6] | Neuroprotective effects against excitotoxic insults |
Bipolar Depression | Case reports [6] | Adjunctive stabilization of mood cycles |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0